

# Synthesis of Bis(2-hydroxyethyl)-dimethylazanium Chloride: A Technical Guide

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## Compound of Interest

Compound Name:	<i>bis(2-hydroxyethyl)-dimethylazanium chloride</i>
Cat. No.:	B1329938

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This in-depth technical guide details the core synthesis of **bis(2-hydroxyethyl)-dimethylazanium chloride**, a quaternary ammonium compound with applications as a cationic additive, antistatic agent, and conditioning agent in various industries, including textiles and personal care products.<sup>[1]</sup> This document provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.

## Chemical Properties

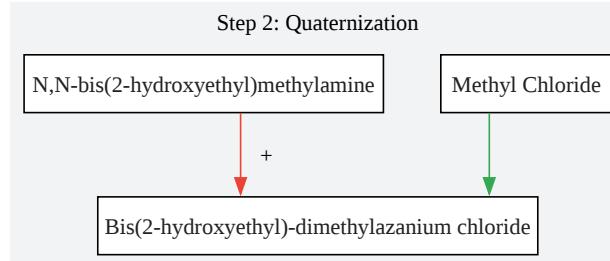
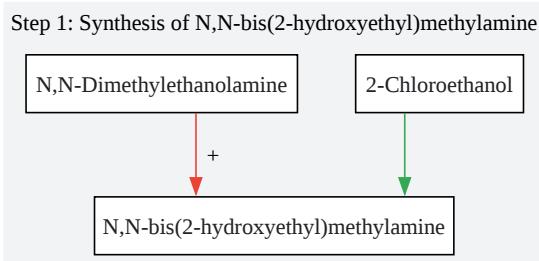
Property	Value	Reference
CAS Number	38402-02-7	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>16</sub> ClNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	169.65 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[2]</a>
Purity	Typically >98%	<a href="#">[2]</a>
Synonyms	Diethanoldimethylammonium chloride, Dimethyldiethanolammonium chloride, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride	

## Synthetic Pathways

The synthesis of **bis(2-hydroxyethyl)-dimethylazanium chloride** can be approached through two primary pathways, both commencing from readily available starting materials.

### Pathway 1: Alkylation of N,N-Dimethylethanolamine

This pathway involves a two-step process starting with the alkylation of N,N-dimethylethanolamine, followed by quaternization of the resulting tertiary amine.

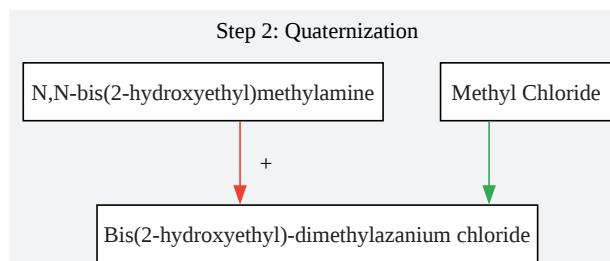
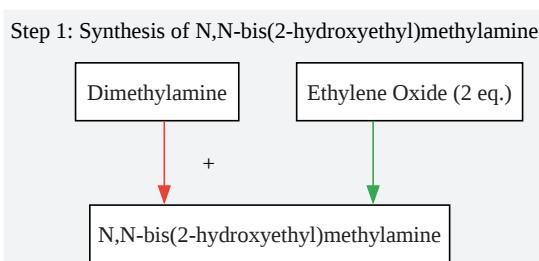


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Caption: Synthesis Pathway 1 via Alkylation.

## Pathway 2: Ethoxylation of Dimethylamine

This alternative route begins with the reaction of dimethylamine with ethylene oxide to form the tertiary amine intermediate, which is then quaternized.



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Caption: Synthesis Pathway 2 via Ethoxylation.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **bis(2-hydroxyethyl)-dimethylazanium chloride** are not readily available in published literature. Therefore, the following protocols are based on established procedures for analogous reactions, such as the synthesis of related quaternary ammonium salts and the ethoxylation of amines.

## Protocol for Pathway 1: Alkylation of N,N-Dimethylethanolamine

### Step 1: Synthesis of N,N-bis(2-hydroxyethyl)methylamine

This step is analogous to the synthesis of other N,N-dialkylethanolamines.

- Reaction Setup: A stirred-tank reactor equipped with a reflux condenser, temperature control, and addition funnel is charged with N,N-dimethylethanolamine.
- Reaction: 2-Chloroethanol is added dropwise to the reactor at a controlled temperature, typically between 60-80°C. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed.
- Work-up: After the reaction is complete, the mixture is cooled, and the resulting salt is filtered off. The crude N,N-bis(2-hydroxyethyl)methylamine is then purified by vacuum distillation.

### Step 2: Quaternization of N,N-bis(2-hydroxyethyl)methylamine

This step is based on general procedures for the quaternization of tertiary amines.<sup>[3]</sup>

- Reaction Setup: A pressure reactor is charged with N,N-bis(2-hydroxyethyl)methylamine and a suitable solvent, such as isopropanol.
- Reaction: The reactor is sealed and pressurized with methyl chloride. The reaction mixture is heated to a temperature in the range of 80-100°C and stirred until the reaction is complete, as indicated by the consumption of the tertiary amine.
- Work-up: After cooling, the solvent is removed under reduced pressure to yield the crude **bis(2-hydroxyethyl)-dimethylazanium chloride**. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and ethanol.

## Protocol for Pathway 2: Ethoxylation of Dimethylamine

This protocol is adapted from patented industrial processes for the synthesis of N,N-dimethylethanolamine.[4][5][6][7][8]

### Step 1: Synthesis of N,N-bis(2-hydroxyethyl)methylamine

- Reaction Setup: A continuous-flow reactor, such as a tubular reactor, is used for the reaction between dimethylamine and ethylene oxide.
- Reaction: Anhydrous dimethylamine and ethylene oxide are fed into the reactor at a molar ratio of approximately 3-6:1.[6] The reaction is carried out at an elevated temperature (90-150°C) and pressure (6-13 atm).[6][8] The residence time in the reactor is typically short, on the order of minutes.[8]
- Separation: The reaction mixture, containing N,N-dimethylethanolamine and the desired N,N-bis(2-hydroxyethyl)methylamine, is then subjected to distillation to separate the components.

### Step 2: Quaternization of N,N-bis(2-hydroxyethyl)methylamine

The quaternization procedure is identical to that described in Step 2 of Pathway 1.

## Quantitative Data from Analogous Syntheses

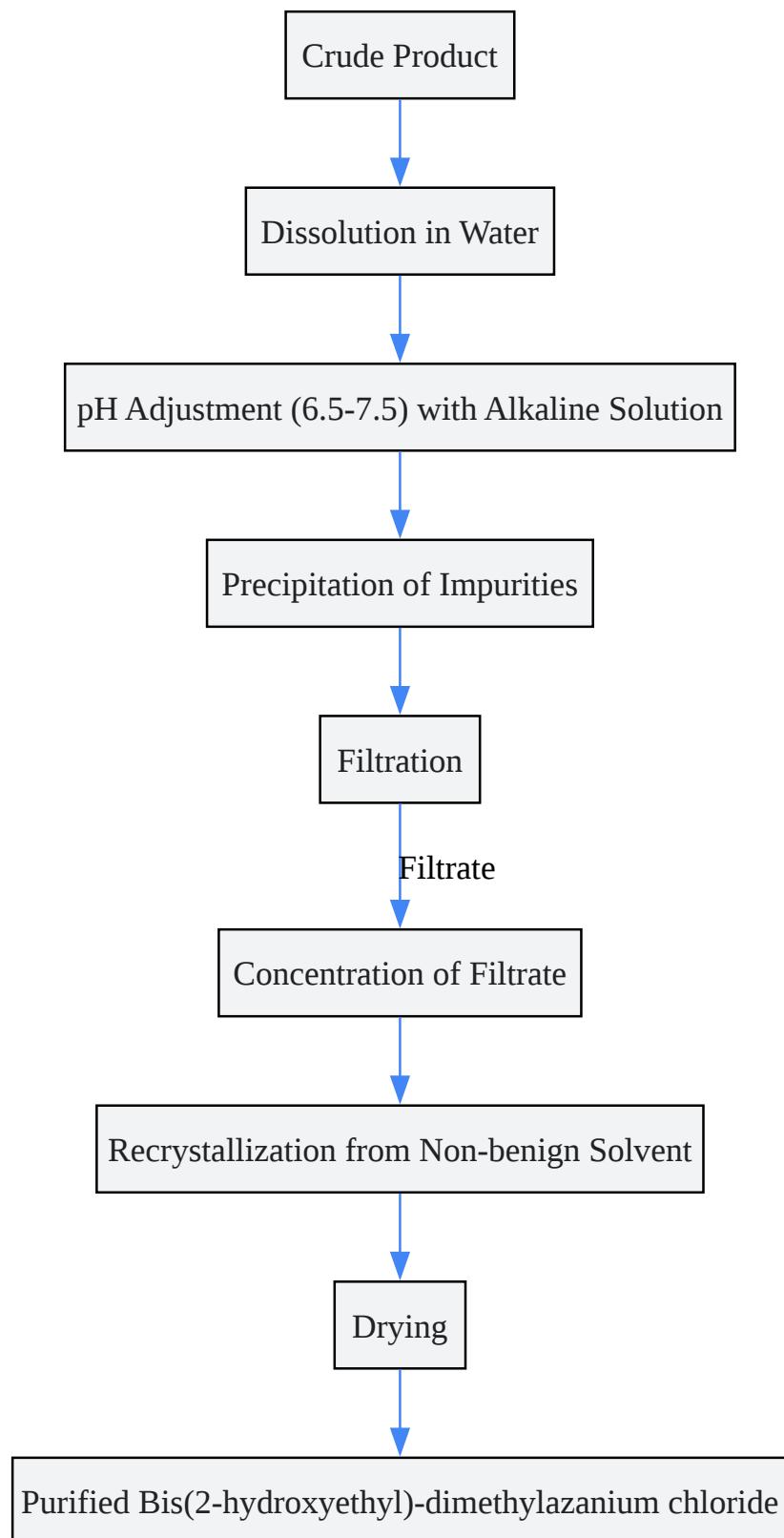
The following table summarizes reaction conditions and yields for the synthesis of compounds structurally related to **bis(2-hydroxyethyl)-dimethylazanium chloride**, providing a benchmark for the expected outcomes of the described protocols.

Reaction	Reactants	Molar Ratio	Temperature (°C)	Pressure (atm)	Yield (%)	Reference
Synthesis of N,N-diethylethanolamine	Diethylamine, Ethylene Oxide	2-8:1	50-80	-	-	[7]
Synthesis of N,N-dimethylethanolamine	Dimethylamine, Ethylene Oxide	3-6:1	-	6-13	-	[6]
Quaternization of di(coco alkyl)methyl amine	Tertiary Amine, Methyl Chloride	1:2.35	100	30	98	
Quaternization of diester of stearic acid and methyldiethanolamine	Tertiary Amine, Methyl Chloride	1:1.6	100	20	97.5	

## Purification and Characterization

Purification of the final product is crucial to meet the high-purity standards required for many applications.

## Purification Workflow



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Caption: General Purification Workflow.

A common method for purifying quaternary ammonium salts involves dissolving the crude product in water, adjusting the pH to precipitate impurities, followed by filtration, concentration of the filtrate, and recrystallization from a suitable solvent.<sup>[9]</sup> The final product is then dried under vacuum.

Characterization of the synthesized **bis(2-hydroxyethyl)-dimethylazanium chloride** can be performed using standard analytical techniques, including:

- NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): To confirm the chemical structure.
- FTIR Spectroscopy: To identify characteristic functional groups.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
- Titration (e.g., Argentometric): To determine the purity of the chloride salt.<sup>[10]</sup>

This technical guide provides a foundational understanding of the synthesis of **bis(2-hydroxyethyl)-dimethylazanium chloride**. While specific, detailed experimental data for this exact compound is limited in the public domain, the provided protocols, based on analogous and well-established chemical transformations, offer a robust starting point for its laboratory-scale preparation and industrial production. Researchers are encouraged to optimize the outlined conditions to achieve desired yields and purity levels.

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## References

- 1. [bocsci.com](http://bocsci.com) [bocsci.com]
- 2. Bis(2-hydroxyethyl)dimethylammonium Chloride | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 3. US5491240A - Quaternary compound of a tertiary amine and methyl chloride - Google Patents [[patents.google.com](http://patents.google.com)]

- 4. US8734617B2 - Process for preparing N,N-dimethylaminoethoxyethanol - Google Patents [patents.google.com]
- 5. WO2007107557A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]
- 6. RU2268254C1 - Method for preparing dimethylethanolamine - Google Patents [patents.google.com]
- 7. CN102126966B - Method for synthesizing N,N-diethyl ethanolamine - Google Patents [patents.google.com]
- 8. EP2651861B1 - Process for preparing an n,n-dialkylethanolamine having high colour stability - Google Patents [patents.google.com]
- 9. CN109134273B - Method for purifying quaternary ammonium salt - Google Patents [patents.google.com]
- 10. Bis(2-hydroxyethyl)dimethylammonium chloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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